molecular formula C14H20ClNO2 B562964 Acetochlor-d11 CAS No. 1189897-44-6

Acetochlor-d11

Cat. No.: B562964
CAS No.: 1189897-44-6
M. Wt: 280.836
InChI Key: VTNQPKFIQCLBDU-RLYLBJGXSA-N
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Description

Acetochlor-d11 is a deuterium-labeled analog of acetochlor, a widely used herbicide. The compound is primarily utilized as an internal standard in analytical and pharmacokinetic research. The molecular formula of this compound is C14H9D11ClNO2, and it has a molecular weight of 280.83 g/mol . The deuterium labeling enhances the accuracy of mass spectrometry and liquid chromatography, enabling precise quantification of acetochlor in biological samples .

Scientific Research Applications

Acetochlor-d11 is extensively used in scientific research, including:

Mechanism of Action

Target of Action

Acetochlor-d11, a variant of Acetochlor, is a member of the class of herbicides known as chloroacetanilides . Its primary targets are the elongase and geranylgeranyl pyrophosphate (GGPP) cyclization enzymes . These enzymes play a crucial role in the gibberellin pathway, which is essential for plant growth and development .

Mode of Action

This compound acts by inhibiting the activity of elongase and GGPP cyclization enzymes . This inhibition disrupts the gibberellin pathway, leading to impaired growth and development of the plant . As a result, the plant’s ability to germinate and grow is severely affected, making this compound an effective pre-emergent herbicide .

Biochemical Pathways

Upon absorption by the plant, this compound is metabolized into various compounds . One of the key metabolic pathways involves the transformation of this compound into 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA), which is further transformed into 2-methyl-6-ethylaniline (MEA) . These transformations are facilitated by a consortium of bacteria, including Rhodococcus sp.T3‐1, Delftia sp.T3‐6, and Sphingobium sp.MEA3‐1 .

Pharmacokinetics

The pharmacokinetics of this compound, like its parent compound Acetochlor, involves absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that Acetochlor is known to cause skin and respiratory irritation and can potentially trigger an allergic reaction .

Result of Action

The primary result of this compound’s action is the inhibition of plant growth and development. By disrupting the gibberellin pathway, this compound prevents the germination and growth of plants, making it an effective herbicide . It’s important to note that acetochlor, the parent compound of this compound, has been classified as a probable human carcinogen .

Safety and Hazards

Acetochlor-d11 is harmful if swallowed or inhaled. It can cause skin irritation, allergic skin reaction, serious eye irritation, and respiratory irritation . It is very toxic to aquatic life with long-lasting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetochlor-d11 involves the deuteration of acetochlor. The process typically starts with the preparation of deuterated aniline derivatives. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterium gas and specialized catalysts is critical in achieving the desired isotopic labeling.

Chemical Reactions Analysis

Types of Reactions

Acetochlor-d11 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Acetochlor-d11

This compound’s uniqueness lies in its deuterium labeling, which enhances its stability and accuracy in analytical applications. This isotopic labeling makes it an invaluable tool in research, particularly in studies requiring precise quantification and tracking of acetochlor .

Properties

IUPAC Name

2-chloro-N-(ethoxymethyl)-N-[3,4,5-trideuterio-2-(1,1,2,2,2-pentadeuterioethyl)-6-(trideuteriomethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2/c1-4-12-8-6-7-11(3)14(12)16(10-18-5-2)13(17)9-15/h6-8H,4-5,9-10H2,1-3H3/i1D3,3D3,4D2,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNQPKFIQCLBDU-RLYLBJGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N(COCC)C(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])C([2H])([2H])[2H])N(COCC)C(=O)CCl)C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675502
Record name Acetochlor-d11
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189897-44-6
Record name Acetochlor-d11
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1189897-44-6
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